REACTION_CXSMILES
|
[O:1]=[C:2]1[C:15]2[CH:14]=[C:13]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=[O:22])[CH:12]=[CH:11][C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2>C1C=CC=CC=1.CCO.O.[OH-].[K+]>[O:1]=[C:2]1[C:15]2[CH:14]=[C:13]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH:12]=[CH:11][C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2 |f:4.5|
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Name
|
|
Quantity
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8 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 hours
|
Duration
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6 h
|
Type
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CUSTOM
|
Details
|
(reaction complete by TLC)
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Type
|
CONCENTRATION
|
Details
|
partially concentrated (final volume ~10 mL)
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Type
|
ADDITION
|
Details
|
Absolute EtOH (10 mL) was added
|
Type
|
CUSTOM
|
Details
|
the resulting white precipitate was collected
|
Type
|
WASH
|
Details
|
washed with EtOH (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (3×20 mL)
|
Type
|
ADDITION
|
Details
|
the aqueous phase was added dropwise to a mixture of ice-water (100 mL) and 12N aqueous HCl (15 mL)
|
Type
|
CUSTOM
|
Details
|
A light-gray precipitate formed
|
Type
|
CUSTOM
|
Details
|
which was collected
|
Type
|
WASH
|
Details
|
washed with water (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
A small amount of the product was recrystallized from n-hexane-EtOH (10:1) for elemental analysis
|
Name
|
|
Type
|
|
Smiles
|
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |